6,6'-Dimethyl-3,3'-bipyridine
Overview
Description
6,6’-Dimethyl-3,3’-bipyridine is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. The presence of methyl groups at the 6 and 6’ positions of the bipyridine structure enhances its chemical properties, making it a valuable ligand in coordination chemistry and various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dimethyl-3,3’-bipyridine typically involves the homocoupling of 4-bromo-2,6-dimethylpyridine. This reaction is catalyzed by nickel complexes such as NiBr₂(PPh₃)₂ in the presence of zinc powder and tetraethylammonium iodide. The reaction is carried out under mild conditions, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production methods for 6,6’-Dimethyl-3,3’-bipyridine are not extensively documented. the principles of homocoupling reactions and the use of nickel catalysts can be scaled up for larger production volumes. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is essential for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
6,6’-Dimethyl-3,3’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts.
Reduction: Reduction reactions can convert bipyridinium salts back to the parent bipyridine.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6,6’-Dimethyl-3,3’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as donor sites, forming stable complexes with metal centers. These complexes can participate in various catalytic processes, redox reactions, and molecular recognition events.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.
4,4’-Bipyridine: Another bipyridine isomer with applications in material science and catalysis.
2,2’,6,6’-Tetramethyl-4,4’-bipyridine: A derivative with enhanced steric hindrance, affecting its coordination properties.
Uniqueness
6,6’-Dimethyl-3,3’-bipyridine is unique due to the specific positioning of the methyl groups, which influences its electronic and steric properties. This uniqueness makes it a valuable ligand for designing metal complexes with specific functionalities and applications .
Properties
IUPAC Name |
2-methyl-5-(6-methylpyridin-3-yl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-3-5-11(7-13-9)12-6-4-10(2)14-8-12/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJBPXKTLWYFLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=CN=C(C=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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